4-Bromo-2-methoxy-4'-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methoxy-4’-methyl-1,1’-biphenyl: is an organic compound with the molecular formula C14H13BrO and a molecular weight of 277.16 g/mol . This compound is a derivative of biphenyl, characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the biphenyl structure. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxy-4’-methyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol.
Electrophilic Aromatic Substitution: This method involves the bromination of 2-methoxy-4’-methyl-1,1’-biphenyl using bromine or a brominating agent like N-bromosuccinimide (NBS) under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a carbonyl group under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-bromo-2-formyl-4’-methyl-1,1’-biphenyl.
Reduction: Formation of 2-methoxy-4’-methyl-1,1’-biphenyl.
Substitution: Formation of 4-substituted-2-methoxy-4’-methyl-1,1’-biphenyl derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions such as cross-coupling reactions.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activities and protein interactions.
Medicine:
Pharmaceutical Intermediates: Acts as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-4’-methyl-1,1’-biphenyl in chemical reactions involves:
Electrophilic Substitution: The bromine atom acts as an electrophile, facilitating substitution reactions with nucleophiles.
Oxidative Addition: In catalytic reactions, the compound undergoes oxidative addition to form a palladium complex, which then participates in further transformations.
Comparison with Similar Compounds
4-Bromo-4’-methoxybiphenyl: Similar structure but lacks the methyl group.
4-Bromo-4’-methylbiphenyl: Similar structure but lacks the methoxy group.
4-Bromo-2-methylpyridine: Contains a pyridine ring instead of a biphenyl structure.
Uniqueness: 4-Bromo-2-methoxy-4’-methyl-1,1’-biphenyl is unique due to the presence of both a methoxy group and a methyl group on the biphenyl structure, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C14H13BrO |
---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
4-bromo-2-methoxy-1-(4-methylphenyl)benzene |
InChI |
InChI=1S/C14H13BrO/c1-10-3-5-11(6-4-10)13-8-7-12(15)9-14(13)16-2/h3-9H,1-2H3 |
InChI Key |
MQJVXNGSSWIXNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.